2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds known as thiadiazolopyrimidines .
- The core structure consists of a thiadiazolo[3,2-a]pyrimidine scaffold, which contains both sulfur and nitrogen atoms.
- The substituents include a butyl group (a four-carbon alkyl chain) and a piperazine ring with a nitrophenyl group attached.
- This compound’s aromatic nature arises from the indole-like system within the thiadiazolo ring.
- While I don’t have specific information on its natural occurrence, it’s likely synthesized in the lab for research purposes.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound. similar thiadiazolopyrimidines are often synthesized via multistep reactions .
- One approach could involve condensation reactions between appropriate precursors, followed by cyclization to form the thiadiazolo ring.
- Industrial production methods would likely involve optimized synthetic routes , but these details remain proprietary.
Chemical Reactions Analysis
- Given its structure, this compound may undergo various reactions:
Oxidation: Nitro groups can be reduced to amines or oxidized to nitroso compounds.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Reduction: The nitro group could be reduced to an amino group.
- Common reagents might include reducing agents (e.g., hydrogen , metal hydrides ) and halogenating agents .
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Antiviral Activity: Similar indole derivatives have shown antiviral potential.
Anti-Tubercular Activity: While not directly studied for this compound, related imidazole-containing compounds exhibit anti-tubercular effects
Biological Studies: Investigate its impact on cellular processes, receptors, and enzymes.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific receptors , enzymes , or cellular pathways .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but its unique structure warrants further exploration.
Remember that this compound’s detailed study may require specialized research articles or patents
Properties
Molecular Formula |
C19H21ClN6O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H21ClN6O3S/c1-2-3-4-17-22-25-18(27)12-16(21-19(25)30-17)24-9-7-23(8-10-24)15-6-5-13(26(28)29)11-14(15)20/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI Key |
JQCVSCWLIXKBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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